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Compound of Interest

Compound Name: Anticancer agent 70
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In the landscape of targeted cancer therapies, the cell surface protein CD70 has emerged as a
promising target due to its limited expression on normal tissues and overexpression in a variety
of hematologic malignancies and solid tumors. This guide provides a detailed, data-driven
comparison of two monoclonal antibodies directed against CD70: SGN-70 and cusatuzumab
(ARGX-110). This document is intended for researchers, scientists, and drug development
professionals, offering an objective analysis of their respective mechanisms of action,
preclinical efficacy, and clinical development.

Executive Summary

SGN-70 is a humanized IgG1 anti-CD70 monoclonal antibody that primarily mediates its anti-
tumor effects through Fc-dependent effector functions. Its development for oncology indications
appears to have been superseded by antibody-drug conjugate (ADC) versions, such as SGN-
CD70A, which itself was discontinued due to toxicity. Cusatuzumab is a humanized IgG1
monoclonal antibody with an afucosylated Fc region, designed to enhance its antibody-
dependent cellular cytotoxicity (ADCC) activity. It also blocks the interaction between CD70 and
its receptor, CD27. Cusatuzumab is actively being investigated in clinical trials, particularly for
acute myeloid leukemia (AML).

Mechanism of Action

Both SGN-70 and cusatuzumab target CD70, but their designs confer distinct primary
mechanisms of action.
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SGN-70: This antibody relies on the conventional mechanisms of a humanized IgG1 antibody.
Upon binding to CD70 on the surface of tumor cells, it engages immune effector cells through
its Fc region to induce cell death. The primary mechanisms include:

o Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to
lyse tumor cells.

o Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for
engulfment by macrophages.

o Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading
to the formation of a membrane attack complex and cell lysis.[1][2]

Cusatuzumab (ARGX-110): Cusatuzumab employs a dual mechanism of action.[3][4][5] Firstly,
it acts as a potent antagonist of the CD70/CD27 signaling pathway. The interaction between
CD70 on tumor cells and CD27 on immune cells (and in some cases, on the tumor cells
themselves) promotes tumor cell proliferation and survival and can contribute to an
immunosuppressive tumor microenvironment.[3][6] By blocking this interaction, cusatuzumab
can inhibit tumor growth and potentially enhance anti-tumor immunity.[3][5]

Secondly, cusatuzumab's Fc region has been glyco-engineered (afucosylated) using
POTELLIGENT® technology.[7] This modification significantly enhances its binding affinity to
the FcyRIIIA receptor on NK cells, leading to more potent ADCC compared to its fucosylated
counterpart.[8]

Preclinical Performance Data

The following tables summarize the available quantitative preclinical data for SGN-70 and
cusatuzumab. Direct head-to-head comparative studies are not publicly available; therefore,
the data is compiled from separate preclinical investigations.

Table 1: Binding Affinity to CD70
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. Binding
Antibody Target Method L Source
Affinity (Kd)
Cell-based
SGN-70 Human CD70 saturation 0.97 nmol/L [9]
binding assay
Cusatuzumab Human CD70 Not Specified Picomolar affinity  [8][10]

Table 2: In Vitro Cytotoxicity
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) Target Cell C
Antibody Assay Li Key Findings Source
ine
SGN-70 induced
786-0 (Renal

SGN-70 ADCC ) lysis of CD70+ [9]
Cell Carcinoma)
tumor cells.

SGN-70 induced
786-0 (Renal

SGN-70 CDC ) lysis of CD70+ [9]
Cell Carcinoma)
tumor cells.

SGN-70 induced

MHH-PREB-1 )
phagocytosis of
SGN-70 ADCP (B-cell [9]
CD70+ tumor
lymphoma)
cells.

Lyses tumor cells

) with greater
CD70-expressing i )
Cusatuzumab ADCC efficacy than its [8]
tumor cells
fucosylated

version.

Demonstrates

i strong
U266 (Multiple
Cusatuzumab CDC complement- [8]
Myeloma)
dependent

cytotoxicity.

Demonstrates

strong antibody-

786-0 (Renal dependent
Cusatuzumab ADCP ] [8]
Cell Carcinoma) cellular
phagocytosis
activity.

Note: Specific EC50 values for ADCC for both antibodies were not available in the reviewed
literature for a direct quantitative comparison.

Clinical Development and Efficacy
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SGN-70: The naked antibody SGN-70 underwent a Phase la trial in healthy subjects where it
was found to be well-tolerated.[3] However, the focus of Seattle Genetics' CD70 program
shifted to antibody-drug conjugates. An initial ADC, SGN-75, showed modest single-agent
activity.[11] A next-generation ADC, SGN-CD70A, which utilized a potent
pyrrolobenzodiazepine (PBD) dimer payload, was evaluated in Phase 1 trials for non-Hodgkin
lymphoma (NHL) and metastatic renal cell carcinoma (mMRCC).[4][5] While some anti-tumor
activity was observed, including a complete remission and three partial remissions in the NHL
study, the development of SGN-CD70A was discontinued due to significant toxicity, most
notably prolonged thrombocytopenia.[4][5][7]

Table 3: Clinical Trial Results for SGN-CD70A (ADC)

Key Key
Trial Indication N Efficacy Adverse Source
Results Events
Thrombocyto
penia (75%),
Nausea
Relapsed/Ref (55%),
Phase 1 1CR, 3PRs ) [4]
ractory NHL Anemia
(50%),
Fatigue
(50%)
Fatigue
1PR, 13 SD (67%),
Metastatic (Clinical Anemia
Phase 1 18 i [5]
RCC Benefit Rate: (61%),
78%) Thrombocyto
penia (56%)

Cusatuzumab: Cusatuzumab has been extensively studied in the context of acute myeloid

leukemia (AML), primarily in combination with hypomethylating agents like azacitidine.

A Phase 1/2 study of cusatuzumab plus azacitidine in newly diagnosed AML patients ineligible

for intensive chemotherapy showed an overall response rate (ORR) of 50% (19/38 patients),
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with 36.8% achieving a complete remission (CR).[3] In an earlier cohort of this study with 12
patients, the ORR was 100%, with 67% achieving CR.[4]

The Phase 2 CULMINATE trial evaluated two doses of cusatuzumab (10 mg/kg and 20 mg/kg)
in combination with azacitidine in a similar patient population. The complete remission rates
were 12% and 27% in the 10 mg/kg and 20 mg/kg groups, respectively.[1]

Table 4: Clinical Trial Results for Cusatuzumab in AML
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Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are not fully available in the
publications. However, based on the methodologies described, representative protocols are
outlined below.

Binding Affinity Measurement (Surface Plasmon
Resonance - Representative Protocol)

Surface Plasmon Resonance (SPR) is a standard method for measuring the binding kinetics
and affinity of antibodies to their target antigens.

e Immobilization of Ligand: Recombinant human CD70 protein is immobilized on a sensor chip
(e.g., a Biacore CM5 chip) using amine coupling chemistry. The chip surface is first activated
with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC). The CD70 protein, diluted in an appropriate buffer
(e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, any
remaining active esters are deactivated by injecting ethanolamine.

e Binding Analysis: A series of dilutions of the anti-CD70 antibody (SGN-70 or cusatuzumab) in
a running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow
rate. The association of the antibody to the immobilized CD70 is monitored in real-time.

» Dissociation Phase: After the injection of the antibody, the running buffer is flowed over the
chip, and the dissociation of the antibody from the CD70 is monitored.

» Regeneration: The sensor chip surface is regenerated by injecting a solution (e.g., glycine-
HCI, pH 1.5) to remove the bound antibody, preparing the surface for the next injection.

o Data Analysis: The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model
to determine the association rate constant (ka), the dissociation rate constant (kd), and the
equilibrium dissociation constant (Kd = kd/ka).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
(Calcein-AM Release Assay - Representative Protocol)
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This assay measures the ability of an antibody to induce the lysis of target cells by effector
cells.

Target Cell Preparation: CD70-expressing target cells (e.g., 786-0) are harvested and
labeled with a fluorescent dye, Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable
compound that becomes fluorescent upon hydrolysis by intracellular esterases in live cells.

Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells
(PBMCs) or isolated NK cells, are prepared from healthy donor blood.

Assay Setup: Labeled target cells are plated in a 96-well plate. The anti-CD70 antibody
(SGN-70 or cusatuzumab) is added at various concentrations. Effector cells are then added
at a specific effector-to-target (E:T) ratio (e.g., 25:1).

Incubation: The plate is incubated for a set period (e.qg., 4 hours) at 37°C to allow for cell
lysis.

Measurement of Cell Lysis: The plate is centrifuged, and the supernatant, containing
Calcein-AM released from lysed cells, is transferred to a new plate. The fluorescence of the
supernatant is measured using a fluorescence plate reader.

Data Analysis: The percentage of specific lysis is calculated using the following formula: %
Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)] x 100

o Experimental Release: Fluorescence in the presence of target cells, effector cells, and
antibody.

o Spontaneous Release: Fluorescence in the presence of target cells and medium only
(measures background leakage).

o Maximum Release: Fluorescence in the presence of target cells lysed with a detergent
(e.g., Triton X-100). The EC50 value, the concentration of antibody that induces 50% of
the maximum specific lysis, can then be determined from the dose-response curve.
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In Vivo Xenograft Tumor Model (Representative
Protocol)

o Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously or
intravenously injected with a suspension of human tumor cells that express CD70 (e.g., Raji
lymphoma cells).[9]

» Tumor Growth and Treatment Initiation: Tumors are allowed to establish and grow to a
predetermined size. Mice are then randomized into treatment and control groups.

e Treatment Administration: The anti-CD70 antibody (SGN-70 or cusatuzumab) or a control
antibody (e.g., isotype control IgG) is administered to the mice, typically via intraperitoneal or
intravenous injection, at specified doses and schedules.[6][9]

e Monitoring: Tumor volume is measured regularly (for subcutaneous models), and the overall
health and survival of the mice are monitored. For disseminated tumor models, survival is
the primary endpoint.[9]

o Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such
as immunohistochemistry, to assess target engagement and downstream effects. The
primary endpoints are typically tumor growth inhibition and prolongation of survival.[9]

Signaling Pathways and Experimental Workflows
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CD70/CD27 signaling pathway and antibody mechanisms of action.
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Preparation Assay Analysis
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A representative experimental workflow for an ADCC assay.

Conclusion

SGN-70 and cusatuzumab represent two distinct approaches to targeting CD70. SGN-70 is a
conventional humanized antibody whose development for cancer appears to have been
deprioritized in favor of ADC constructs, which themselves have faced challenges with toxicity.
In contrast, cusatuzumab, with its dual mechanism of blocking CD70/CD27 signaling and
enhanced ADCC, has shown promising clinical activity, particularly in AML, and remains in
active development. The picomolar affinity of cusatuzumab and its enhanced ADCC activity
suggest a potentially more potent anti-tumor effect compared to a standard fucosylated
antibody like SGN-70. However, without direct comparative studies, definitive conclusions on
their relative efficacy cannot be drawn. The clinical data available to date support the continued
investigation of cusatuzumab in hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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